molecular formula C10H8BrNO2S2 B182892 N-(4-bromophenyl)thiophene-2-sulfonamide CAS No. 79279-30-4

N-(4-bromophenyl)thiophene-2-sulfonamide

Cat. No.: B182892
CAS No.: 79279-30-4
M. Wt: 318.2 g/mol
InChI Key: ZWWHUHGCOHVBLG-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted at the 2-position with a sulfonamide group and a 4-bromophenyl moiety. This compound belongs to a class of molecules known for diverse pharmacological and chemical applications, including antimicrobial, antimycobacterial, and receptor-targeting activities .

Properties

CAS No.

79279-30-4

Molecular Formula

C10H8BrNO2S2

Molecular Weight

318.2 g/mol

IUPAC Name

N-(4-bromophenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H8BrNO2S2/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10/h1-7,12H

InChI Key

ZWWHUHGCOHVBLG-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Substituent Effects

  • Halogen Influence: Bromine vs. Positional Effects: Para-substituted bromine in maleimides (e.g., N-(4-bromophenyl)maleimide) shows similar MGL inhibition (IC₅₀ = 4.37 μM) compared to iodine (4.34 μM), suggesting halogen size is less critical than electronic effects .
  • Electron-Withdrawing Groups : Bromine enhances antimicrobial activity in acetamides and sulfonamides by increasing lipophilicity and membrane penetration .

Structural and Functional Group Comparisons

  • Sulfonamide vs. Carboxamide :
    • Sulfonamides generally exhibit stronger hydrogen-bonding capacity due to the sulfonyl group, enhancing receptor binding .
    • Carboxamides (e.g., N-(4-bromophenyl)furan-2-carboxamide) are more synthetically accessible, with higher yields in cross-coupling reactions .
  • Thiophene vs. Furan/Quinoline: Thiophene’s aromaticity and sulfur atom contribute to unique electronic properties, influencing redox activity and metabolic stability compared to furan or quinoline-based analogs .

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